(Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(1-(thiophen-2-yl)ethylidene)acetohydrazide
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Description
Scientific Research Applications
Synthesis and Utility in Heterocycles
Benzo[d]imidazole derivatives are pivotal in the synthesis of various heterocyclic compounds. One study outlines the synthesis of benzo[d]imidazole 3 and 1,2,4-triazin-5(2H)-one 6 using ethyl (3-hydroxy-1H-inden-2-yl)(oxo)-acetate 2, which reacts with o-phenylenediamine and thiosemicarbazide. These synthesized compounds showed significant cytotoxic activities, making them valuable in medicinal chemistry, particularly in developing anticancer agents (Hegazi, Mohamed, Dawood, & Badria, 2010).
Antioxidant Properties
Research involving the synthesis of novel 1,3,4-oxadiazole and imine-containing 1H-benzimidazoles, which include similar structural elements, has demonstrated significant in vitro antioxidant properties. These properties were assessed through rat liver microsomal NADPH-dependent lipid peroxidation levels and microsomal ethoxyresorufin O-deethylase activity. The antioxidant activities of these compounds are pivotal in the field of biochemistry and pharmacology (Alp, Kılcıgil, Ozdamar, Çoban, & Eke, 2015).
Anticancer Activity
The synthesis of benzothiazole acylhydrazones, which are structurally related to the query compound, has been explored for their anticancer activity. Studies reveal that various substitutions on the benzothiazole scaffold modulate antitumor properties, emphasizing the potential of these compounds in cancer research and therapy. The compounds demonstrated cytotoxic activity against various cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).
EGFR Inhibitor Evaluation
Benzimidazole acetohydrazide derivatives, closely related to the compound of interest, have been synthesized and evaluated as epidermal growth factor receptor (EGFR) inhibitors. This research is particularly relevant in the development of targeted cancer therapies, although the kinase inhibitor activities of these compounds were found to be limited (Demirel, AYHAN KILCIGİL, Kara, Güven, & Onay Besikci, 2017).
Anticonvulsant Screening
Another study involving benzimidazole derivatives, synthesized using o-phenylenediamine and phenoxyacetic acid, demonstrated significant in vivo anticonvulsant activity. This highlights the potential use of such compounds in the treatment of neurological disorders like epilepsy (Shaharyar, Mazumder, Salahuddin, Garg, & Pandey, 2016).
Antimicrobial Activity
Derivatives of 2-Mercaptobenzimidazole (2-MBI), structurally similar to the query compound, have shown significant antimicrobial activity. This research is crucial in the development of new antimicrobial agents, which is increasingly important due to rising antibiotic resistance (Al-kazweeny, Muhi-eldeen, Al-kaissi, Al-tameemi, Sumia, Tayeh, & Al-hussenini, 2021).
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS2/c1-10(13-7-4-8-21-13)18-19-14(20)9-22-15-16-11-5-2-3-6-12(11)17-15/h2-8H,9H2,1H3,(H,16,17)(H,19,20)/b18-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQQDRZDLSJXHR-ZDLGFXPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)CSC1=NC2=CC=CC=C2N1)/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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